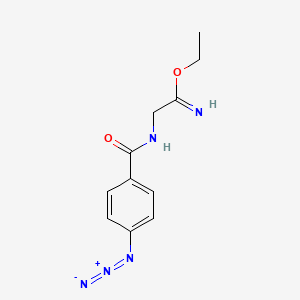

Ethyl 4-azidobenzoylaminoacetimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-azidobenzoylaminoacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Cross-Linking Studies

Ethyl 4-azidobenzoylaminoacetimidate serves as a reagent for RNA-protein cross-linking, which is crucial for understanding ribosomal function and protein synthesis. This compound allows researchers to selectively label RNA molecules, facilitating the study of RNA interactions with proteins in cellular environments. The azido group can be activated by UV light, leading to covalent bonding with nearby proteins, which can then be analyzed using various biophysical techniques .

Photoaffinity Labeling

The compound is also utilized in photoaffinity labeling experiments. By incorporating the azide functionality, it enables the selective modification of nucleic acids and proteins upon exposure to light. This method provides a powerful tool for studying dynamic biological processes and mapping protein interactions within complex biological systems .

Drug Development

Anticancer Research

In the context of cancer research, this compound has been investigated for its potential to induce apoptosis in cancer cells. Its ability to interact with specific biomolecules can be harnessed to develop targeted therapies that minimize damage to healthy cells while effectively treating tumors.

Therapeutic Applications

The compound's structural similarity to other benzoate derivatives suggests potential therapeutic applications beyond oncology. For instance, derivatives of ethyl benzoate have shown promise in treating fibrotic diseases by inhibiting collagen production, indicating that this compound may share similar properties.

Molecular Biology Applications

RNA Derivatization

this compound is employed for the derivatization of RNA molecules, allowing researchers to introduce functional groups selectively. This process is essential for studying RNA structure and function through techniques such as fluorescence spectroscopy and mass spectrometry . The ability to modify RNA post-synthetically enhances the understanding of RNA dynamics and interactions with other biomolecules.

Versatile Functionalization

The compound's azido group is particularly useful for click chemistry applications, enabling further functionalization of RNA or protein targets. This versatility allows scientists to create multifunctional bioconjugates that can be used in various assays and therapeutic contexts .

Case Studies

Eigenschaften

CAS-Nummer |

77044-74-7 |

|---|---|

Molekularformel |

C11H13N5O2 |

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

ethyl 2-[(4-azidobenzoyl)amino]ethanimidate |

InChI |

InChI=1S/C11H13N5O2/c1-2-18-10(12)7-14-11(17)8-3-5-9(6-4-8)15-16-13/h3-6,12H,2,7H2,1H3,(H,14,17) |

InChI-Schlüssel |

QOPCYLSGEWXZRX-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Kanonische SMILES |

CCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Synonyme |

EABAAI ethyl 4-azidobenzoylaminoacetimidate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.